Cas no 1185128-34-0 (N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride)

N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride 化学的及び物理的性質
名前と識別子
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- N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride
- N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride, AldrichCPR
- 1-(2-fluoro-4-methylsulfonylphenyl)piperidin-4-amine;hydrochloride
- 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine hydrochloride
- 1185128-34-0
- N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride
-
- インチ: 1S/C12H17FN2O2S.ClH/c1-18(16,17)10-2-3-12(11(13)8-10)15-6-4-9(14)5-7-15;/h2-3,8-9H,4-7,14H2,1H3;1H
- InChIKey: KAHLIXXDIVNXBI-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C)(C1C=CC(=C(C=1)F)N1CCC(CC1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 308.0761549g/mol
- どういたいしつりょう: 308.0761549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8
N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669167-500mg |
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine hydrochloride |
1185128-34-0 | 98% | 500mg |
¥2509.00 | 2024-08-09 | |
TRC | F598398-10mg |
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine Hydrochloride |
1185128-34-0 | 10mg |
$ 65.00 | 2022-06-04 | ||
TRC | F598398-5mg |
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine Hydrochloride |
1185128-34-0 | 5mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016100-500mg |
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride |
1185128-34-0 | 98% | 500mg |
2826CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016100-500mg |
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride |
1185128-34-0 | 98% | 500mg |
2826.0CNY | 2021-07-13 | |
TRC | F598398-50mg |
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine Hydrochloride |
1185128-34-0 | 50mg |
$ 115.00 | 2022-06-04 | ||
A2B Chem LLC | AY10612-500mg |
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride |
1185128-34-0 | 98% | 500mg |
$255.00 | 2024-04-20 |
N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochlorideに関する追加情報
N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride: A Comprehensive Overview
N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride (CAS no. 1185128-34-0) is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various therapeutic applications. Its molecular structure, incorporating both fluoro and methylsulfonyl substituents, imparts distinct pharmacological characteristics that make it particularly intriguing for medicinal chemists and biologists.
The significance of this compound lies in its potential to serve as a key intermediate in the synthesis of novel pharmaceutical agents. The presence of a fluoro group in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the methylsulfonyl moiety contributes to the compound's solubility and bioavailability, making it an attractive scaffold for further derivatization.
In recent years, there has been a surge in research focused on developing new therapeutic strategies for neurological disorders. N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride has emerged as a compound of interest in this domain due to its ability to modulate neurotransmitter activity. Preliminary studies suggest that it may exhibit properties similar to those of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat conditions such as depression and anxiety. The precise mechanism of action remains under investigation, but early findings are promising.
The synthesis of N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the fluoro group is particularly challenging due to its reactivity and sensitivity to environmental conditions. Advanced synthetic techniques, such as fluorination reactions under controlled conditions, are employed to achieve the desired substitution pattern. The final hydrochloride salt form enhances the compound's stability and facilitates its use in subsequent pharmacological studies.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies for cancer. The unique structural features of N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride allow it to interact with specific biological targets involved in tumor growth and progression. Research is ongoing to explore its efficacy as an anti-cancer agent, with initial studies indicating promising results in preclinical models. The ability to modulate key signaling pathways associated with cancer cell proliferation makes this compound a valuable asset in oncology research.
The pharmacokinetic properties of N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride are also subjects of intense investigation. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally. This makes it a suitable candidate for clinical development as an oral therapeutic agent. Furthermore, its stability under various storage conditions ensures that it can be reliably manufactured and distributed for clinical trials.
In conclusion, N-2-Fluoro-4-(methylsulfonyl)phenyl-piperidin-4-amine Hydrochloride represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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